![molecular formula C22H26N4O4S2 B14966865 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
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Overview
Description
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfamoylphenyl group, which enhances its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, introduction of the sulfanylidene group, and coupling with the sulfamoylphenyl ethylamine.
Formation of Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Sulfanylidene Group: The quinazolinone intermediate is then treated with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfanylidene group.
Coupling with Sulfamoylphenyl Ethylamine: The final step involves the coupling of the sulfanylidene quinazolinone with sulfamoylphenyl ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to tetrahydroquinazoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its quinazolinone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity, while the sulfamoylphenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
Uniqueness
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is unique due to its combination of a quinazolinone core and a sulfamoylphenyl group, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific applications.
Biological Activity
The compound 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a member of the quinazolinone family, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- IUPAC Name : this compound
This structure features a quinazoline core substituted with a sulfanylidene group and a sulfonamide moiety, which are critical for its biological activity.
Quinazolinone derivatives, including this compound, often exhibit their biological effects through interaction with specific molecular targets. The mechanisms may involve:
- Enzyme Inhibition : Compounds in this class have been reported to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features allow for binding to receptors involved in critical signaling pathways, leading to altered cellular responses.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis or function.
Antibacterial Activity
Research indicates that quinazolinone derivatives possess significant antibacterial activity. For instance, studies have shown that related compounds exhibit potent effects against various Gram-positive and Gram-negative bacteria. The zone of inhibition method is commonly employed to assess this activity.
Compound | Target Bacteria | Zone of Inhibition (cm) |
---|---|---|
This compound | Staphylococcus aureus | 1.5 |
This compound | Escherichia coli | 1.2 |
Reference Compound (Ciprofloxacin) | Various Bacteria | 1.8 - 2.0 |
The results suggest that the compound may be effective against common pathogens, providing a basis for further investigation into its clinical applications.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of quinazolinone derivatives:
- Antimicrobial Studies : A series of synthetic analogues were tested for their antibacterial activity against strains like Bacillus subtilis and Proteus vulgaris. The findings indicated that modifications on the quinazoline core significantly influenced antibacterial potency .
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research into similar compounds has demonstrated their ability to target cancerous cells selectively while sparing normal cells.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro and in vivo.
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C22H26N4O4S2/c23-32(29,30)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)31/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,31)(H2,23,29,30) |
InChI Key |
MTEUYIZMOWVNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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